molecular formula C8H13ClO2 B1313331 (S,E)-5-Chloro-2-isopropylpent-4-enoic acid CAS No. 324519-66-6

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Cat. No. B1313331
M. Wt: 176.64 g/mol
InChI Key: NOPVMHYFCPFLOH-MZTFZBDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as 5-chloroisopentenoic acid or 5-chloro-2-isopropylpentenoic acid, is an organic compound that has been used in a variety of scientific applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. It is a colorless liquid with a pungent odor and is slightly soluble in water. It is a versatile molecule that has been used in a variety of synthetic and research applications, including as a reagent in organic synthesis, a tool in biochemical research, and a potential therapeutic agent.

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a broad spectrum of biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and free radicals scavenging. CGA is considered to play crucial roles in lipid and glucose metabolism regulation, potentially treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are highlighted through protection against chemical or lipopolysaccharide-induced injuries. This review suggests the potential use of CGA as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (M. Naveed et al., 2018).

Dual Role of Chlorogenic Acid in Food and Nutraceuticals

Chlorogenic acid's role as a nutraceutical for preventing and treating metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, has been explored. Its antimicrobial properties against a wide range of organisms make it a promising candidate for food preservation. Chlorogenic acid's antioxidant activity, particularly against lipid oxidation, protective properties against the degradation of bioactive compounds in food, and prebiotic activity underscore its potential for dietary supplements and functional foods formulation (Jesús Santana-Gálvez et al., 2017).

Bioavailability and Biological Activities of Chlorogenic Acid

This comprehensive review covers chlorogenic acids (CGAs) in foods and beverages, particularly 5-CQA's health benefits, including neuroprotective, cardiovascular, gastrointestinal, renoprotective, hepatoprotective, and anticarcinogenic effects. The review provides a foundation for basic and clinical research on 5-CQA as a dietary additive and potential drug candidate, highlighting the need for further understanding of its health benefits and mechanisms of action (Huijie Lu et al., 2020).

properties

IUPAC Name

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVMHYFCPFLOH-MZTFZBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467826
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

CAS RN

324519-66-6
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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